2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, a methylthio moiety at the pyrazole core, and a 2,5-dimethoxyphenyl acetamide side chain. Pyrazole derivatives are widely studied for their insecticidal, anti-inflammatory, and antimicrobial activities . The presence of the 1,2,4-oxadiazole ring may enhance metabolic stability and binding affinity due to its electron-withdrawing nature and planar geometry, while the 2,5-dimethoxyphenyl group could contribute to improved solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4S/c1-31-14-8-9-16(32-2)15(10-14)25-17(30)11-29-19(24)18(22(27-29)34-3)21-26-20(28-33-21)12-4-6-13(23)7-5-12/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZUBKVTWDSXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex heterocyclic molecule with potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it exhibits a diverse range of functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole and pyrazole moieties is particularly noteworthy as these structures are often associated with anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various human cancer cell lines including:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally similar to this have shown IC50 values below 100 µM against these cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis in cancer cells. Experimental data suggest that treatment with the compound leads to:
- Increased phosphatidylserine translocation
- Activation of caspases
- Morphological changes indicative of apoptosis (e.g., cell shrinkage and detachment) .
These findings suggest that the compound may disrupt mitochondrial function and promote apoptotic pathways in cancer cells.
Study 1: Cytotoxicity Evaluation
A recent evaluation involved synthesizing derivatives of similar compounds to assess their cytotoxic properties. The study revealed that certain analogs exhibited enhanced activity against HCT-116 and HeLa cells, with morphological assessments confirming apoptotic features post-treatment .
Study 2: Pharmacokinetics and Metabolic Stability
Another investigation focused on the metabolic stability of this compound in human liver microsomes. The results indicated that modifications to the chemical structure could enhance metabolic stability while maintaining cytotoxic efficacy. This aspect is crucial for developing therapeutics that can withstand metabolic degradation in vivo .
Data Summary
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| HCT-116 | < 100 | Apoptosis induction | Significant morphological changes observed |
| HeLa | < 100 | Caspase activation | Induces cell cycle arrest |
| MCF-7 | < 100 | Mitochondrial disruption | Enhanced by structural modifications |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases . The presence of the pyrazole and oxadiazole groups in the structure may enhance the compound's efficacy by facilitating interactions with cellular targets involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of functional groups such as chlorophenyl and methylthio can influence the compound's lipophilicity and membrane permeability, enhancing its effectiveness against microbial pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing oxadiazole structures have shown promise in inhibiting enzymes involved in inflammatory pathways. Studies suggest that modifications to the oxadiazole scaffold can lead to compounds with improved anti-inflammatory activity . The specific interactions of this compound with inflammatory mediators warrant further exploration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key structural components and their associated biological activities:
Anticancer Studies
A study published in ACS Omega reported on a series of oxadiazole derivatives where similar compounds exhibited significant anticancer activity against multiple cell lines. The findings indicated that structural modifications could enhance potency and selectivity toward cancer cells .
Antimicrobial Research
In another investigation focusing on antibiotic effects, derivatives of 1,3,4-oxadiazoles were synthesized and tested against various bacterial strains. Results demonstrated that certain compounds showed promising activity against resistant strains of bacteria .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole ring distinguishes it from simpler pyrazole derivatives (e.g., ) and triazole-containing analogs ().
- The methylthio group at the pyrazole core may influence steric bulk and electron density, contrasting with the cyano group in , which is strongly electron-withdrawing and polar .
- The 2,5-dimethoxyphenyl acetamide side chain introduces methoxy groups that could improve solubility and membrane permeability relative to unsubstituted aryl groups .
Electronic and Steric Properties
Computational analyses using tools like Multiwfn () reveal that the 1,2,4-oxadiazole ring contributes to a localized electron-deficient region, facilitating interactions with electron-rich biological targets. In contrast, the methylthio group donates electrons via its sulfur atom, creating a balance of electrophilic and nucleophilic regions on the pyrazole core .
Van der Waals Interactions :
- The 4-chlorophenyl group increases molecular surface area, enhancing van der Waals interactions compared to furan-containing analogs (). This may improve binding to hydrophobic pockets in proteins .
- The dimethoxyphenyl group’s methoxy substituents introduce steric hindrance but also provide hydrogen-bonding acceptors, a feature absent in the chloroacetamide derivatives of .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry, including cyclization of pyrazole and oxadiazole moieties. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux (e.g., using DCC/DMAP in dry THF) .
- Thioether linkage : Introduction of the methylthio group via nucleophilic substitution (e.g., using methanethiol in the presence of a base like K₂CO₃) .
- Acetamide coupling : Final N-acetylation using chloroacetyl chloride with triethylamine as a base .
Optimization : Adjust solvent polarity (e.g., dioxane vs. DMF), temperature (20–100°C), and stoichiometric ratios to improve yields. Monitor intermediates via TLC/HPLC .
Q. How can structural ambiguities (e.g., tautomerism in pyrazole rings) be resolved experimentally?
- NMR analysis : Compare integration ratios of NH protons in amine/imine forms (e.g., δ 11.20–10.10 ppm in ¹H NMR) to determine tautomeric equilibrium .
- X-ray crystallography : Resolve solid-state conformation to confirm dominant tautomers and hydrogen-bonding networks .
- DFT calculations : Predict relative stability of tautomers using Gaussian or ORCA software .
Q. What analytical techniques are essential for confirming purity and identity?
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
- FT-IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, N–H stretches at ~3300 cm⁻¹) .
- Elemental analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve binding affinity to targets like 5-lipoxygenase .
- Methylthio vs. sulfone : Oxidize the methylthio group to sulfone to assess impact on metabolic stability and solubility .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with oxadiazole N–O groups) .
Q. What computational methods are suitable for analyzing noncovalent interactions in this molecule?
- Multiwfn analysis : Calculate electron localization function (ELF) and localized orbital locator (LOL) to map van der Waals and hydrogen-bonding regions .
- NCI plots : Visualize noncovalent interaction regions (e.g., green = weak, blue = strong) using VMD or PyMOL .
- Molecular docking : Simulate binding to biological targets (e.g., FLAP protein) with AutoDock Vina, focusing on oxadiazole and pyrazole interactions .
Q. How can contradictory spectral or biological data be systematically addressed?
- Case example : Discrepancies in ¹H NMR integration ratios (e.g., 50:50 amine:imine forms ) may arise from solvent polarity or pH. Validate via:
- Variable-temperature NMR to study tautomeric shifts.
- pH-dependent UV-Vis spectroscopy to track protonation states.
- Biological assays : Replicate enzyme inhibition assays (e.g., IC₅₀ for LTB4 synthesis ) under standardized conditions (pH 7.4, 37°C) to minimize variability.
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via salt formation .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve oral absorption .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
